(R)-3-(Trifluoromethyl)morpholine hydrochloride
Description
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chiral morpholine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the morpholine ring. This compound is widely utilized in pharmaceutical synthesis, particularly as an intermediate for drugs targeting neurological and metabolic disorders. Its structural uniqueness arises from the trifluoromethyl group, which enhances lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRHIUJBMHGLQ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430086-53-5 | |
| Record name | (3R)-3-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . Industrial production methods may involve more scalable processes, such as photoredox catalysis, which allows for the efficient and selective introduction of the trifluoromethyl group under mild conditions .
Chemical Reactions Analysis
®-3-(Trifluoromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by halogen atom abstraction.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(R)-3-(Trifluoromethyl)morpholine hydrochloride has garnered attention for its potential pharmaceutical applications:
- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups can enhance antibacterial properties. For instance, derivatives of this compound have shown effectiveness against bacterial topoisomerases, which are critical targets in antibiotic development .
- Drug Development : The compound's unique structure allows it to act as a chiral auxiliary in synthesizing various pharmaceuticals, potentially improving the efficacy and selectivity of drug candidates .
Case Study 1: Antibacterial Applications
A study developed a series of dual inhibitors targeting bacterial DNA gyrase and topoisomerase IV, incorporating this compound. The results indicated that the presence of the trifluoromethyl group significantly improved the compounds' antibacterial activity against Gram-negative bacteria while maintaining favorable solubility profiles .
Case Study 2: Drug Potency Enhancement
Research on FDA-approved drugs containing trifluoromethyl groups highlighted that such substitutions often lead to increased potency. For example, molecules with this functional group demonstrated improved interactions with biological targets, enhancing their therapeutic effects .
Mechanism of Action
The mechanism of action of ®-3-(Trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets . This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₆H₁₁ClF₃NO
- Molecular Weight : 213.61 g/mol (calculated based on structural analogs)
- Chirality : (R)-configuration at the 3-position
- Applications : Intermediate in synthesizing aprepitant analogs and calcimimetics like cinacalcet .
Comparison with Structurally Similar Compounds
The trifluoromethyl-morpholine scaffold is compared with other morpholine derivatives and trifluoromethyl-containing pharmaceuticals to highlight structural, pharmacological, and synthetic differences.
Structural Analogs of Morpholine Derivatives
Key Observations :
- Trifluoromethyl vs. Fluorophenyl/Chlorophenyl : The -CF₃ group in (R)-3-(Trifluoromethyl)morpholine HCl provides greater electronegativity and steric bulk compared to halophenyl substituents, enhancing receptor binding in calcimimetics .
- Methyl vs. Trifluoromethyl : The trifluoromethyl group increases metabolic stability by resisting oxidative degradation, unlike the methyl analog .
Pharmacological Comparison with Trifluoromethyl-Containing Drugs
Pharmacodynamic Insights :
- Cinacalcet : Shares the trifluoromethyl group but incorporates a naphthyl-ethylamine chain, enabling allosteric modulation of calcium-sensing receptors .
- Aprepitant Intermediate : Demonstrates how trifluoromethyl groups enhance binding to neurokinin-1 (NK1) receptors, a feature leveraged in antiemetic drug design .
Industrial Scalability
Biological Activity
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClFN\O
- Molecular Weight : Approximately 201.58 g/mol
- Structural Features : The compound comprises a morpholine ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves several strategies, including:
- Fluorination Reactions : Utilizing fluorinated reagents to introduce the trifluoromethyl group.
- Ring Closure Techniques : Employing various cyclization methods to form the morpholine structure.
- Chiral Auxiliary Methods : Leveraging chiral auxiliaries to obtain the desired stereochemistry.
Pharmacological Potential
Research indicates that this compound may serve as a pharmacological agent due to its ability to interact with specific enzymes or receptors. The trifluoromethyl group is believed to enhance binding affinity, which could modulate enzyme activity and lead to therapeutic effects.
Enzyme Interaction Studies
Studies have shown that compounds similar to this compound exhibit significant interactions with cholinesterases, particularly butyrylcholinesterase (BChE). For instance, one study demonstrated that certain derivatives displayed potent inhibitory activity against BChE, suggesting that the trifluoromethyl group plays a crucial role in binding within the enzyme's active site .
Table 1: Inhibitory Activity of Related Compounds Against BChE
| Compound | IC (µM) | Selectivity Index |
|---|---|---|
| Donepezil | 1.419 | - |
| (R)-3-(Trifluoromethyl)morpholine derivative | 0.092 | 15.4 |
Case Studies
- Cholinesterase Inhibition : A study evaluated various derivatives of morpholine compounds for their inhibitory effects on BChE. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to traditional inhibitors like donepezil .
- Neurokinin Receptor Targeting : this compound has been explored as an intermediate in synthesizing drugs targeting neurokinin receptors, which are implicated in antiemetic therapies .
While detailed mechanisms remain under investigation, preliminary data suggest that the trifluoromethyl group may facilitate key interactions within enzyme active sites through hydrogen bonding and π–π stacking interactions . This structural feature is critical for enhancing the compound's binding affinity and specificity toward biological targets.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for:
- Pharmaceutical Development : As an intermediate in drug synthesis targeting various receptors.
- Chemical Research : In organic synthesis as a chiral auxiliary.
Q & A
Basic: What synthetic routes are commonly employed for (R)-3-(Trifluoromethyl)morpholine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and chiral resolution. For example, in EP 4374877 A2, a morpholine core is functionalized via coupling reactions with trifluoromethyl-containing intermediates under controlled temperatures (e.g., 40–45°C) and inert atmospheres . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents like THF or DMF enhance reactivity for SN2 mechanisms.
- Catalyst use : Triethylamine or DMAP can accelerate acylations or alkylations .
- Chiral resolution : Enantiomeric purity is achieved using chiral auxiliaries or chromatography, as seen in stereospecific syntheses of related morpholine derivatives .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- LCMS and HPLC : LCMS (e.g., m/z 754 [M+H]+) confirms molecular weight, while HPLC (retention time 1.32 minutes under QC-SMD-TFA05 conditions) assesses purity and enantiomeric excess .
- HRMS : High-resolution mass spectrometry (e.g., C15H18ClN3O4S2, calcd. 403.0427) validates elemental composition .
- NMR : ¹H/¹³C NMR detects structural integrity, but the trifluoromethyl group’s strong electronegativity may require ¹⁹F NMR or decoupling techniques to resolve splitting .
Advanced: How can stereochemical challenges in synthesizing the R-enantiomer be systematically addressed?
Methodological Answer:
- Chiral Pool Strategy : Use enantiomerically pure starting materials, such as (R)-configured alcohols or amines, to avoid racemization. For example, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol was employed as a chiral building block in related syntheses .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) or organocatalysts can induce stereoselectivity during ring-closing steps .
- Dynamic Resolution : Kinetic resolution via enzymes (e.g., lipases) or crystallization-induced diastereomer transformation improves enantiomeric excess .
Advanced: How should researchers resolve discrepancies in spectroscopic data caused by the trifluoromethyl group’s magnetic anisotropy?
Methodological Answer:
- Decoupling Techniques : Apply ¹H-¹⁹F decoupling in NMR to eliminate splitting artifacts from CF3 groups .
- Computational Modeling : Density functional theory (DFT) simulations predict chemical shifts and coupling constants, aiding assignment of complex splitting patterns .
- Variable Temperature NMR : Elevated temperatures reduce signal broadening caused by slow conformational exchange in rigid morpholine rings .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Respiratory protection (N95 masks) is advised if aerosolization occurs .
- Ventilation : Work in fume hoods to mitigate inhalation risks, as trifluoromethylated compounds may release toxic HF upon decomposition .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .
Advanced: What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during exothermic steps like trifluoromethylation .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) to identify robust conditions for large batches .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring consistent enantiomeric ratios .
Basic: How do researchers confirm the absence of diastereomeric byproducts in the final product?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. A single peak confirms diastereomeric purity .
- Polarimetry : Measure optical rotation and compare to literature values for the R-enantiomer .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Advanced: What computational tools aid in predicting the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications .
- QSAR Models : Quantitative structure-activity relationship analyses correlate trifluoromethyl position/substituents with pharmacokinetic properties .
- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attack at the morpholine nitrogen) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
